

SG3400 delate(Mal-amido-PEG8) CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SG3400 delate(Mal-amido-PEG8)

Cat. No.: B12398458

[Get Quote](#)

An In-depth Technical Guide to Mal-amido-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-amido-PEG8-acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation. The document details its chemical properties, experimental protocols for its application, and visual workflows to aid in the development of advanced therapeutics and research agents.

Core Concepts: Chemical Properties and Reactivity

Mal-amido-PEG8-acid is a versatile crosslinker featuring a maleimide group at one end and a carboxylic acid at the other, separated by a hydrophilic eight-unit polyethylene glycol (PEG) spacer.^[1] This structure is instrumental in covalently linking two different molecules, typically a thiol-containing molecule to an amine-containing one. The maleimide group shows high selectivity for sulphydryl groups (thiols), such as those in cysteine residues of proteins, forming a stable thioether bond.^{[2][3]} This reaction is most efficient at a pH range of 6.5-7.5.^[1] The terminal carboxylic acid can be activated to react with primary amines, like those on lysine residues of a protein, to form a stable amide bond.^{[2][3]} The PEG8 spacer enhances the aqueous solubility of the entire conjugate, can reduce steric hindrance, and may improve the pharmacokinetic properties of the resulting molecule by decreasing immunogenicity.^[1]

Quantitative Data

The key quantitative data for Mal-amido-PEG8-acid are summarized below.

Property	Value
CAS Number	1334177-86-4
Molecular Weight	592.6 g/mol
Molecular Formula	C ₂₆ H ₄₄ N ₂ O ₁₃

Experimental Protocols

The bifunctional nature of Mal-amido-PEG8-acid allows for a controlled, two-step conjugation process. The following are generalized protocols for its use, which may require optimization for specific molecules and applications.

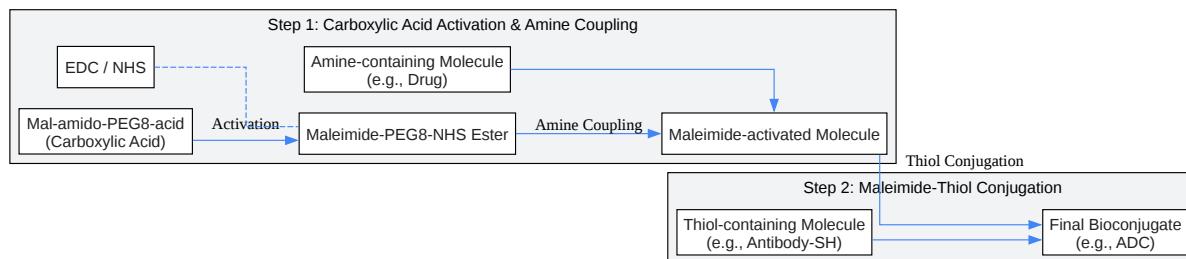
Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This first step involves activating the carboxylic acid group to make it reactive towards primary amines. EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and NHS (N-hydroxysuccinimide) chemistry is a common method.

- Materials:
 - Mal-amido-PEG8-acid
 - N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
 - N-hydroxysuccinimide (NHS)
 - Amine-containing molecule (e.g., cytotoxic drug)
 - Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
 - Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

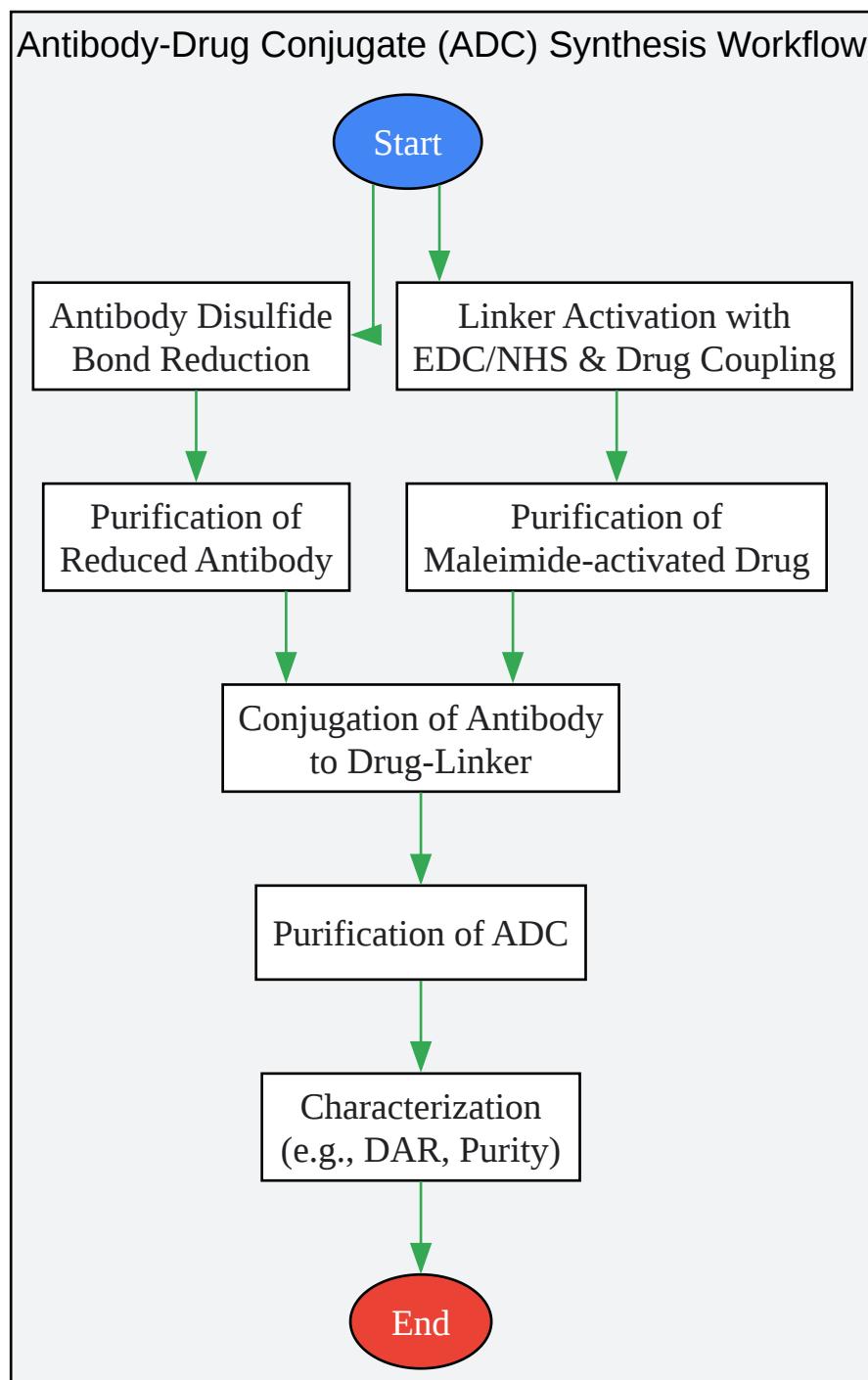
- Quenching solution (e.g., hydroxylamine)
- Procedure:
 - Dissolve Mal-amido-PEG8-acid (1 equivalent) in anhydrous DMF or DMSO.[4]
 - Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.[4]
 - Stir the reaction mixture at room temperature for 15-30 minutes to generate the NHS ester.
 - Dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF or DMSO.[4]
 - Add the amine-containing solution to the activated linker solution.
 - Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[4]
 - Monitor the reaction progress using a suitable analytical method, such as LC-MS.
 - Upon completion, the reaction can be quenched, and the resulting maleimide-activated molecule is purified, often by reverse-phase HPLC.[4]

Protocol 2: Conjugation of the Maleimide Group to a Thiol-Containing Molecule


This second step involves the reaction of the maleimide group of the linker-drug conjugate with a thiol group, for instance, on a cysteine residue of a monoclonal antibody (mAb).

- Materials:
 - Maleimide-activated molecule from Protocol 1
 - Thiol-containing molecule (e.g., a reduced monoclonal antibody)
 - Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5)
 - Quenching reagent (e.g., N-acetylcysteine)
- Procedure:

- If necessary, reduce the disulfide bonds of the antibody to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
- Purify the reduced antibody to remove the reducing agent.
- Dissolve the maleimide-activated molecule in a small volume of DMSO and then dilute it into the Conjugation Buffer.^[4]
- Add the maleimide-activated molecule solution to the reduced antibody solution. A molar excess of 1.5 to 2-fold per free thiol is often used.^[4]
- Incubate the reaction mixture at 4°C for 1 hour or at room temperature for 30-60 minutes with gentle mixing.^[4]
- Quench the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups.^[4]
- Purify the final antibody-drug conjugate (ADC) using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted components.


Visualizations

The following diagrams illustrate the chemical strategy and a typical experimental workflow for using Mal-amido-PEG8-acid.

[Click to download full resolution via product page](#)

Caption: Two-step reaction scheme for bioconjugation using Mal-amido-PEG8-acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 3. Mal-amido-PEG8-acid, 1334177-86-4 | BroadPharm [broadpharm.com](https://www.broadpharm.com)
- 4. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)

• To cite this document: BenchChem. [SG3400 delate(Mal-amido-PEG8) CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12398458#sg3400-delate-mal-amido-peg8-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com